6-[(3-Bromobenzoyl)amino]hexanoic acid
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Overview
Description
6-[(3-Bromobenzoyl)amino]hexanoic acid is an organic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.17 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to an aminohexanoic acid backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3-Bromobenzoyl)amino]hexanoic acid typically involves the reaction of 3-bromobenzoyl chloride with 6-aminohexanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-[(3-Bromobenzoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions result in nitro or other oxidized derivatives.
Scientific Research Applications
6-[(3-Bromobenzoyl)amino]hexanoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3-Bromobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminohexanoic acid backbone allows for binding to proteins, influencing their structure and function.
Comparison with Similar Compounds
- 6-[(4-Bromobenzoyl)amino]hexanoic acid
- 6-[(2-Bromobenzoyl)amino]hexanoic acid
- 6-[(3-Chlorobenzoyl)amino]hexanoic acid
Comparison: 6-[(3-Bromobenzoyl)amino]hexanoic acid is unique due to the position of the bromine atom on the benzoyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
6-[(3-bromobenzoyl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-6-4-5-10(9-11)13(18)15-8-3-1-2-7-12(16)17/h4-6,9H,1-3,7-8H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMANTURRAJJCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281805 |
Source
|
Record name | 6-[(3-Bromobenzoyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22834-48-6 |
Source
|
Record name | 6-[(3-Bromobenzoyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22834-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(3-Bromobenzoyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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